Cas no 2648935-04-8 ((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)

(2S)-2-6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions while maintaining acid-labile side-chain protections. The compound’s chiral (2S) configuration ensures stereochemical integrity in peptide assembly, and its methyl-substituted hexanoic acid backbone contributes to structural diversity in synthetic applications. This reagent is particularly valuable for constructing complex peptides with high purity and minimal racemization, making it a reliable choice for research in medicinal chemistry and bioconjugation. Its stability and compatibility with standard SPPS protocols further enhance its utility in peptide synthesis workflows.
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid structure
2648935-04-8 structure
Product name:(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid
CAS No:2648935-04-8
MF:C27H34N2O5
Molecular Weight:466.569267749786
CID:6456323
PubChem ID:165526885

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid
    • EN300-1496801
    • 2648935-04-8
    • (2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
    • インチ: 1S/C27H34N2O5/c1-3-8-24(26(31)32)29-25(30)14-13-18(2)15-16-28-27(33)34-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23-24H,3,8,13-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t18?,24-/m0/s1
    • InChIKey: ZYCLCPLXGCPORV-LUTIACGYSA-N
    • SMILES: O(C(NCCC(C)CCC(N[C@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 466.24677219g/mol
  • 同位素质量: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 662
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.7

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1496801-250mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1496801-5000mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1496801-2500mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1496801-100mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
100mg
$2963.0 2023-09-28
Enamine
EN300-1496801-500mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1496801-10000mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1496801-1000mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1496801-50mg
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1496801-1.0g
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]pentanoic acid
2648935-04-8
1g
$0.0 2023-06-05

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid 関連文献

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acidに関する追加情報

Introduction to (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic Acid (CAS No. 2648935-04-8)

Compound with the CAS number 2648935-04-8 and the product name (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the (2S) configuration and the presence of a fluorenylmethoxycarbonyl moiety, contributes to its unique chemical properties and biological activities.

The molecular framework of this compound encompasses several key structural elements that are highly relevant to modern pharmacological research. The presence of an amide bond in the side chain, specifically at the 4-methylhexanamido position, enhances its solubility and bioavailability, making it a promising candidate for further investigation in therapeutic contexts. Additionally, the fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, indicating potential applications in peptidomimetic drug design.

Recent studies have highlighted the importance of chiral compounds in pharmaceutical development. The stereochemistry of this compound, denoted by the (2S) configuration, plays a crucial role in determining its biological efficacy and pharmacokinetic profile. Chiral drugs often exhibit distinct therapeutic effects depending on their enantiomeric form, making the precise control of stereochemistry essential for drug design. The synthesis and characterization of this compound underscore the growing emphasis on enantioselective synthesis in medicinal chemistry.

The fluorenylmethoxycarbonyl group is particularly noteworthy for its role in protecting amino groups during peptide synthesis. This functionality allows for selective modification and subsequent deprotection steps, which are critical in constructing complex peptide drugs. The incorporation of such protecting groups into larger molecular frameworks has enabled significant advancements in peptide-based therapies, including the development of novel antibiotics and antiviral agents.

In recent years, there has been a surge in interest regarding peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The compound under discussion exhibits features that make it a suitable candidate for peptidomimetic research. The amide bond and the fluorenylmethoxycarbonyl group provide structural stability while allowing for modifications that can enhance binding affinity to biological targets. This has opened up new avenues for drug discovery, particularly in areas such as cancer therapy and neurodegenerative diseases.

The 4-methylhexanamido moiety contributes to the overall solubility and metabolic stability of the compound, which are critical factors in drug development. Solubility issues often limit the efficacy of many pharmaceuticals, and compounds with improved solubility profiles are highly sought after. By incorporating this functional group, researchers aim to enhance both oral bioavailability and tissue distribution, thereby improving therapeutic outcomes.

Advances in computational chemistry have also played a pivotal role in understanding the biological activity of this compound. Molecular modeling techniques allow researchers to predict interactions between this molecule and its target proteins with high precision. These simulations have been instrumental in guiding synthetic modifications aimed at optimizing pharmacological properties. The integration of experimental data with computational predictions has led to more efficient drug discovery processes.

The synthesis of complex molecules like (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid requires meticulous planning and expertise. Modern synthetic methodologies have enabled the efficient construction of such intricate structures, often involving multi-step reactions with high yields. The use of advanced catalytic systems has further streamlined these processes, reducing reaction times and improving overall efficiency.

In conclusion, (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a promising candidate for various therapeutic applications, particularly in peptidomimetic drug design. The growing emphasis on chiral compounds and computational chemistry continues to drive innovation in this field, paving the way for next-generation pharmaceuticals with enhanced efficacy and improved patient outcomes.

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